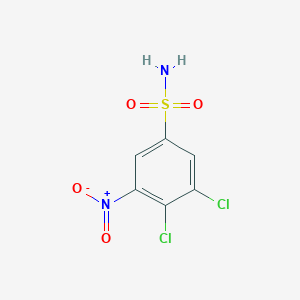![molecular formula C8H8ClN3O B1410273 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638772-11-8](/img/structure/B1410273.png)
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Vue d'ensemble
Description
“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the molecular formula C8H8ClN3O . It has a molecular weight of 197.62 g/mol . The compound is also known by its CAS number 1638772-11-8 .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolo[2,3-d]pyrimidin-6-one core . The InChI representation of the compound isInChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.62 g/mol . It has a topological polar surface area of 54.9 Ų and a complexity of 244 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Catalysis
The pyrrolo[2,3-d]pyrimidine core, closely related to the chemical structure of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, play a crucial role in synthesizing substituted pyrano/pyrimidine derivatives. These catalysts facilitate one-pot multicomponent reactions, highlighting the importance of such scaffolds in developing lead molecules (Parmar et al., 2023).
Pharmacological Effects
Pyrimidine derivatives, including structures similar to this compound, exhibit a wide range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. The review of recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives reveals their potent anti-inflammatory effects due to inhibitory responses against key inflammatory mediators (Rashid et al., 2021).
Anticancer Applications
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as promising Btk inhibitors, with Btk being dysregulated in several B-cell malignancies and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold, acting as a deaza-isostere of adenine, shows significant in vitro activity, highlighting its potential in developing drug candidates for immune diseases or B-cell malignancies (Musumeci et al., 2017).
In addition to Btk inhibition, pyrimidine-based compounds, including those with pyrrolo[2,3-d]pyrimidine cores, have shown significant anticancer activity through various mechanisms, indicating their potential as future drug candidates in cancer treatment. This review of patent literature underscores the importance of pyrimidine scaffolds in anticancer drug development (Kaur et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSHVHLNFEOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(N=C2NC1=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165833 | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638772-11-8 | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















